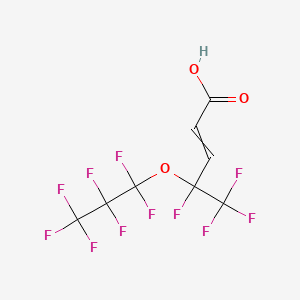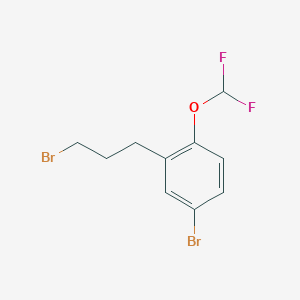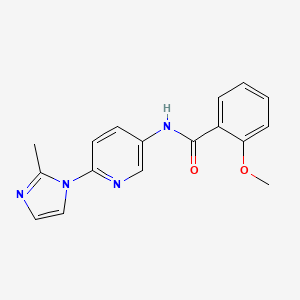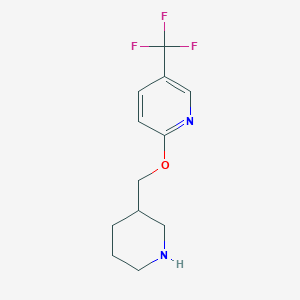
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a pyridine ring through a methoxy linkage, with a trifluoromethyl group at the 5-position of the pyridine ring. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Methoxylation: The piperidine intermediate is then reacted with a methoxy group donor, such as methanol, under suitable conditions to form the methoxy-piperidine intermediate.
Coupling with Pyridine: The methoxy-piperidine intermediate is coupled with a pyridine derivative that contains a trifluoromethyl group at the 5-position. This step often involves the use of coupling reagents like palladium catalysts and bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine
- 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine
- 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine
Uniqueness
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 5-position of the pyridine ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds with different substitution patterns.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-4-11(17-7-10)18-8-9-2-1-5-16-6-9/h3-4,7,9,16H,1-2,5-6,8H2 |
InChI Key |
LHKNRVFJBWQNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


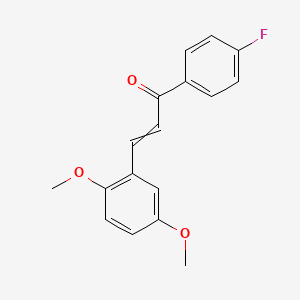
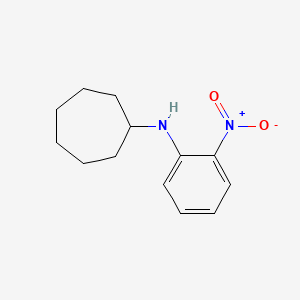
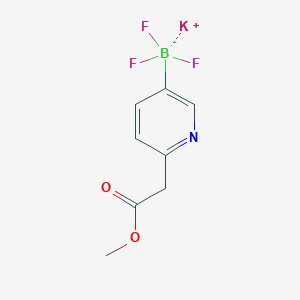
![3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride](/img/structure/B14873006.png)
![(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole](/img/structure/B14873007.png)
![3-Benzyl-2-ethyl-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14873015.png)
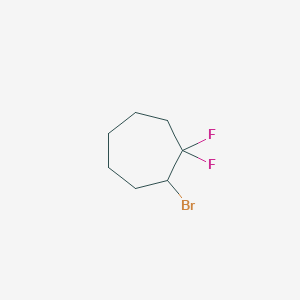


![benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B14873039.png)
